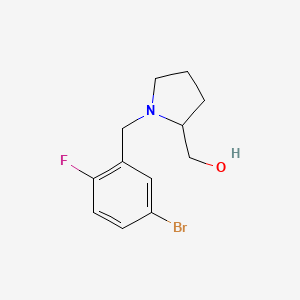

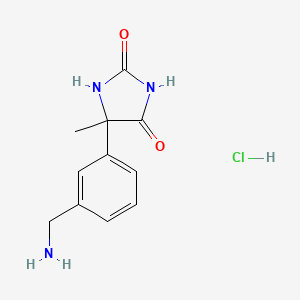

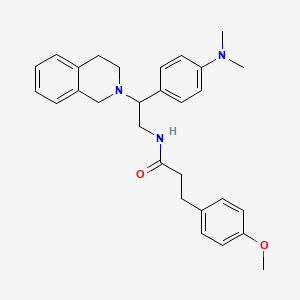

1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex organic reactions, drawing from starting materials like nitro compounds, anilines, or halides. A specific method for synthesizing similar compounds involves high-throughput screening for potency and selectivity, followed by medicinal chemistry optimizations to enhance pharmacokinetic properties. For instance, VX-770, a quinolinone derivative, was synthesized through extensive medicinal chemistry efforts, showcasing the typical pathway for developing compounds with precise biological functions (Hadida et al., 2014).

Molecular Structure Analysis

The molecular structure of quinoline derivatives, including 1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide, is characterized by specific functional groups that define their chemical reactivity and interaction with biological molecules. Studies often employ techniques like crystal structure analysis, DFT studies, and Hirshfeld surface analysis to understand the spatial arrangement of atoms and the electronic properties of these molecules. For example, a study on a related compound demonstrated the significance of the oxoquinoline unit's planarity and its substituents' orientation in defining molecular interactions (Baba et al., 2019).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, including cyclocondensation, N-alkylation, and reactions with phosphorus oxychloride, demonstrating their synthetic versatility. For example, the reaction of ethyl 1-alkyl-substituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates with phosphorus oxychloride leads to chloro derivatives, highlighting the reactivity of the quinoline core towards electrophilic substitution (Ukrainets et al., 2009).

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

Research has demonstrated the potential of quinoline derivatives as effective antimicrobial agents. A study focused on the synthesis of a series of compounds, including quinazolinone and 4-thiazolidinone derivatives, revealing their in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi like Candida albicans and Aspergillus species Desai, Dodiya, & Shihora, 2011.

Anticancer and Fluorescence Agents

Quinoline derivatives have been explored for their anticancer properties and fluorescence. A study described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, which showed cytotoxic activity towards various cancer cell lines, along with their fluorescent properties Funk et al., 2015. These findings indicate their potential use in cancer therapy and as tools in biological imaging.

Calcium Channel Antagonists

Quinoline derivatives have been identified as potential calcium channel antagonists. Research involving the synthesis of hexahydroquinoline derivatives demonstrated their ability to modulate calcium channels, which is crucial for various physiological processes. These compounds were tested for their effects on isolated rat ileum and thoracic artery, indicating their potential in treating cardiovascular diseases Simşek et al., 2006.

Breast Anticancer Activity

Another study focused on synthesizing quinoline-3-carboxylic acid derivatives to evaluate their anticancer effect against the breast cancer MCF-7 cell line. The study found significant anticancer activity in some of the synthesized compounds, suggesting their potential as therapeutic agents against breast cancer Gaber et al., 2021.

Eigenschaften

IUPAC Name |

1-ethyl-4-hydroxy-N-(4-methylphenyl)-2-oxoquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-3-21-15-7-5-4-6-14(15)17(22)16(19(21)24)18(23)20-13-10-8-12(2)9-11-13/h4-11,22H,3H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRSDDHFIJFNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2R)-2-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2496458.png)

![3-(2-methylpropyl)-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2496459.png)

![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)

![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)

![N-(1-Cyanocyclohexyl)-2-[methyl(2-pyrimidin-2-ylethyl)amino]acetamide](/img/structure/B2496480.png)